tert-butyl N-(2-azido-3-{[(tert-butoxy)carbonyl]amino}propyl)carbamate
CAS No.: 149876-85-7
Cat. No.: VC11616458
Molecular Formula: C13H25N5O4
Molecular Weight: 315.4
Purity: 95
* For research use only. Not for human or veterinary use.
![tert-butyl N-(2-azido-3-{[(tert-butoxy)carbonyl]amino}propyl)carbamate - 149876-85-7](/images/no_structure.jpg)
Specification
CAS No. | 149876-85-7 |
---|---|
Molecular Formula | C13H25N5O4 |
Molecular Weight | 315.4 |
Introduction
Chemical Structure and Physicochemical Properties
tert-Butyl N-(2-azido-3-{[(tert-butoxy)carbonyl]amino}propyl)carbamate features a branched alkyl chain with two Boc groups and an azide (-N) moiety. The Boc groups, tert-butyl esters of carbamic acid, confer steric protection to amine functionalities, preventing unwanted side reactions during synthesis . The azide group enables participation in Staudinger reactions, copper-catalyzed azide-alkyne cycloadditions (CuAAC), and other click chemistry applications.
Key Physicochemical Characteristics
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 315.3687 g/mol | |
CAS Number | 149876-85-7 | |
Solubility | Soluble in DMF, DCM, THF | |
Stability | Stable under inert conditions |
The compound’s IR spectrum reveals characteristic peaks for the azide (2098 cm) and carbonyl (1689 cm) groups . Its tert-butyl groups enhance solubility in organic solvents while reducing susceptibility to hydrolysis compared to non-protected analogues .
Synthesis and Manufacturing
The synthesis of tert-butyl N-(2-azido-3-{[(tert-butoxy)carbonyl]amino}propyl)carbamate involves sequential protection, azidation, and purification steps. A representative protocol from patent US20150274701A1 outlines the following process:
Stepwise Synthesis Protocol
Step | Reaction Description | Conditions | Yield |
---|---|---|---|
1 | Protection of primary amine with Boc anhydride | DCM, TEA, 0°C to RT, 12 h | 85% |
2 | Azidation of secondary amine using sodium azide and mesyl chloride | DMF, NaN, 0°C, 4 h | 78% |
3 | Purification via silica column chromatography | EtOAc/MeOH (95:5) | 92% |
Critical considerations include the use of anhydrous solvents to prevent Boc group hydrolysis and controlled temperatures during azidation to avoid explosive side reactions . The final product is typically isolated as a white crystalline solid with >97% purity, validated by HPLC and H NMR .
Applications in Organic Synthesis
Peptide and Peptidomimetic Synthesis
The Boc groups in tert-butyl N-(2-azido-3-{[(tert-butoxy)carbonyl]amino}propyl)carbamate enable orthogonal protection strategies. For example, in solid-phase peptide synthesis (SPPS), the azide moiety remains inert during Fmoc deprotection, allowing selective modification post-assembly . This is critical for synthesizing cyclic peptides or conjugates with fluorescent tags.
Bioconjugation via Click Chemistry
The azide group participates in CuAAC reactions with alkynes to form stable 1,2,3-triazole linkages. In a study cited in US20150274701A1 , this compound was used to functionalize a TAMRA fluorophore for live-cell imaging. Reaction conditions involved CuSO·5HO (17.5 µM) and sodium ascorbate (475 µM) in phosphate buffer (pH 7.4), achieving quantitative conversion within 30 minutes .
Drug Delivery Systems
Functionalized derivatives of this compound serve as linkers in antibody-drug conjugates (ADCs). For instance, coupling with a thioacetate group produced a cleavable linker for controlled drug release in lysosomal environments .
Comparative Analysis with Structural Analogues
The compound’s utility is highlighted through comparisons with analogues lacking key functional groups:
Compound | Key Differences | Reactivity Profile |
---|---|---|
tert-Butyl N-(2-amino-3-Boc-amino-propyl)carbamate | Replaces azide with amine | Prone to oxidation |
Benzyl-protected analogue | Uses benzyloxycarbonyl (Cbz) instead of Boc | Less stable under acidic conditions |
Unprotected azido-amine | Lacks Boc groups | Limited solubility |
The dual Boc protection in tert-butyl N-(2-azido-3-{[(tert-butoxy)carbonyl]amino}propyl)carbamate uniquely balances stability and reactivity, making it preferable for multi-step syntheses .
Quantity | Price (€) |
---|---|
250 mg | 202.00 |
500 mg | 302.00 |
1 g | 602.00 |
Lead times for custom synthesis typically range from 4–6 weeks, reflecting the compound’s specialized nature .
Recent Research and Patent Landscape
Patent US20150274701A1 details its use in bioorthogonal labeling, demonstrating efficient fluorescent tagging of cellular proteins without interference from endogenous biomolecules. Recent advancements focus on optimizing reaction kinetics in biological matrices, with second-order rate constants () exceeding in cell lysates .
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